Tetrapropylammonium perruthenate

Descripción

Historical Trajectory and Initial Academic Contributions of Tetrapropylammonium (B79313) Perruthenate

The introduction of Tetrapropylammonium perruthenate as a practical oxidant in organic synthesis is credited to S. V. Ley and W. P. Griffith. In 1987, they, along with their coworkers, first reported the preparation and use of TPAP as a new catalytic oxidant for alcohols. wikipedia.orguwindsor.ca Known as the Ley-Griffith reagent, TPAP was presented as a readily soluble, non-volatile, and air-stable alternative to other more aggressive oxidants. uwindsor.caorganic-chemistry.org

The initial preparation involves a one-pot synthesis where ruthenium(III) chloride (RuCl₃·nH₂O) is oxidized with a co-oxidant like sodium bromate (B103136) (NaBrO₃). uwindsor.ca The subsequent addition of tetrapropylammonium hydroxide (B78521) ((Pr₄N)OH) yields TPAP as dark green crystals. uwindsor.ca This development provided the academic and industrial research communities with a reagent that operates at room temperature and is noted for its stability, allowing it to be stored for extended periods, particularly when refrigerated. uwindsor.ca

Foundational Role of this compound as a Catalytic Oxidant

The foundational role of TPAP is as a mild and highly selective catalytic oxidant. researchgate.net It is most famously used for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. wikipedia.org A key advantage of TPAP is its ability to be used in catalytic amounts (typically 5 mol-%) with the addition of a stoichiometric amount of a co-oxidant to maintain the catalytic cycle. wikipedia.orguwindsor.ca The most commonly used and effective co-oxidant is N-methylmorpholine N-oxide (NMO). uwindsor.carsc.orgorganic-chemistry.org

The TPAP/NMO system is renowned for its exceptional chemoselectivity. uwindsor.ca A wide array of sensitive functional groups and protecting groups are stable under the reaction conditions. These include:

Double bonds, enones, and polyenes uwindsor.caorganic-chemistry.org

Esters, amides, and lactones uwindsor.caorganic-chemistry.org

Epoxides, acetals, and cyclopropanes uwindsor.caorganic-chemistry.org

Halides, amines, and various heterocycles (indoles, pyrroles, furans) uwindsor.caorganic-chemistry.org

Common protecting groups such as silyl (B83357) ethers, benzyl (B1604629) ethers, acetates, and benzoates uwindsor.ca

This high degree of functional group tolerance makes TPAP superior to many other oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or those used in Swern oxidations, especially in the context of complex molecule synthesis. organic-chemistry.org The reactions are typically performed in dichloromethane (B109758), and the addition of finely ground 4 Å molecular sieves is often recommended to remove the water generated during the oxidation, which improves the reaction rate and efficiency. wikipedia.orguwindsor.ca This prevents the formation of the geminal diol hydrate (B1144303) from the aldehyde product, which could otherwise be further oxidized. wikipedia.org

Landscape of Modern Research on this compound Chemistry

While the Ley-Griffith oxidation has been a staple in organic synthesis for decades, modern research continues to refine its application and deepen the understanding of its mechanics. nih.gov

Mechanistic Insights: Recent comprehensive studies have shed light on the reaction mechanism. It has been shown that the rate-determining step involves a single alcohol molecule and a single perruthenate anion. nih.gov The co-oxidant, NMO, does not participate in this key step but serves to regenerate the active Ru(VII) catalyst from the Ru(V) species formed during the oxidation. nih.govacsgcipr.org A significant finding is that the reaction can be autocatalytic; water produced during the oxidation can lead to the partial formation of insoluble ruthenium dioxide (RuO₂), which acts as a heterogeneous co-catalyst, dramatically accelerating the reaction after an initial induction period. nih.gov

Expansion of Synthetic Utility: Modern applications have expanded beyond the standard alcohol-to-aldehyde/ketone transformation.

Oxidation to Carboxylic Acids: Under modified conditions—specifically, a higher catalyst loading, an excess of the co-oxidant, and the presence of two equivalents of water—primary alcohols can be directly oxidized to carboxylic acids. wikipedia.orgorganic-chemistry.org A study found that NMO·H₂O plays a dual role, acting as both the co-oxidant and a stabilizer for the intermediate aldehyde hydrate, facilitating its further oxidation to the carboxylic acid. organic-chemistry.org

Olefin Cleavage: TPAP, in conjunction with NMO, can be used for the cleavage of glycols to form carboxylic acids or diacids in a one-step process. researchgate.netresearchgate.net

Heteroatom Oxidation: Research has demonstrated TPAP's utility in oxidizing other functionalities, such as the conversion of secondary amines to imines and sulfides to sulfones. researchgate.net

Green and Sustainable Chemistry: There is a growing emphasis on developing more environmentally benign oxidation protocols using TPAP.

Aerobic Oxidation: Molecular oxygen has been successfully employed as the co-oxidant, representing a greener alternative to NMO. uwindsor.carsc.org

Immobilized Catalysts: To simplify purification and catalyst recovery, polymer-supported perruthenate (PSP) has been developed. uwindsor.ca This heterogeneous catalyst can be filtered off at the end of the reaction and potentially reused. uwindsor.ca

Alternative Solvents: The use of TPAP in supercritical carbon dioxide (scCO₂) has been explored. qualitas1998.netnih.gov TPAP doped into fluorinated organo-silica gels has shown excellent catalytic activity for the aerobic oxidation of alcohols in this medium. nih.gov

Development of Novel Analogs: The mild instability of TPAP can present challenges for preparation and storage. organic-chemistry.org To address this, researchers have synthesized more bench-stable phosphonium (B103445) perruthenates, such as ATP3 and MTP3, which exhibit similar reactivity to TPAP but have improved storage properties. organic-chemistry.org

Table 2: Selected Modern Applications of TPAP Chemistry

| Transformation | Substrate | Product | Co-oxidant/Conditions | Key Finding | Reference(s) |

| Selective Alcohol Oxidation | Primary/Secondary Alcohols | Aldehydes/Ketones | Catalytic TPAP, NMO | Foundational, high functional group tolerance. | rsc.org, uwindsor.ca, wikipedia.org |

| Full Oxidation | Primary Alcohols | Carboxylic Acids | Catalytic TPAP, NMO·H₂O | NMO·H₂O stabilizes the intermediate hydrate. | organic-chemistry.org, wikipedia.org |

| Aerobic Oxidation | Primary/Secondary Alcohols | Aldehydes/Ketones | Catalytic TPAP, O₂ | Greener protocol using molecular oxygen. | rsc.org |

| Heterogeneous Catalysis | Primary/Secondary Alcohols | Aldehydes/Ketones | Polymer-Supported Perruthenate (PSP), NMO | Facilitates easier product purification. | uwindsor.ca |

| Green Solvent Oxidation | Alcohols | Aldehydes | TPAP-doped ormosils, O₂, scCO₂ | Effective oxidation in supercritical CO₂. | qualitas1998.net, nih.gov |

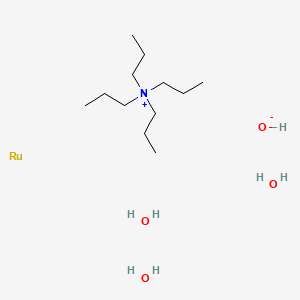

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

ruthenium;tetrapropylazanium;hydroxide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.4H2O.Ru/c1-5-9-13(10-6-2,11-7-3)12-8-4;;;;;/h5-12H2,1-4H3;4*1H2;/q+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCLFLGLPCVDMZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.O.O.O.[OH-].[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H35NO4Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114615-82-6 | |

| Record name | Tetrapropylammonium perruthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Solid Phase Development of Tetrapropylammonium Perruthenate

Established Laboratory and Industrial Preparations of Tetrapropylammonium (B79313) Perruthenate

The standard laboratory synthesis of tetrapropylammonium perruthenate, also known as the Ley-Griffith reagent, is a one-pot procedure. uwindsor.ca It involves the oxidation of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·nH₂O) with an excess of sodium bromate (B103136) (NaBrO₃) in an aqueous carbonate solution to form the perruthenate anion ([RuO₄]⁻). uwindsor.ca Subsequent addition of tetrapropylammonium hydroxide (B78521) ((Pr₄N)OH) results in the precipitation of TPAP as dark green crystals. uwindsor.ca This compound is stable at room temperature and can be stored for extended periods, particularly when refrigerated. uwindsor.ca

While specific details on large-scale industrial preparations are often proprietary, the principles remain the same, focusing on process optimization for yield, purity, and cost-effectiveness. The reagent is commercially available from various chemical suppliers. commonorganicchemistry.com

Immobilization and Heterogenization Strategies for this compound

To overcome challenges associated with catalyst separation and recycling, significant research has focused on the immobilization of TPAP onto various solid supports. These heterogenized catalysts offer the advantages of simplified workup procedures and the potential for continuous flow processes.

Polymer-Supported Perruthenate (PSP) Catalysts

A significant advancement in the application of TPAP was the development of polymer-supported perruthenate (PSP). uwindsor.ca This was achieved through an ion exchange reaction where a commercially available Amberlyst resin, functionalized with quaternary ammonium (B1175870) chloride groups, is treated with an aqueous solution of potassium perruthenate. cam.ac.uk The resulting PSP reagent can be used in stoichiometric amounts for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. uwindsor.cacam.ac.uk

A key benefit of PSP is the ability to use it in catalytic amounts with a co-oxidant, such as N-methylmorpholine N-oxide (NMO) or, more sustainably, molecular oxygen from the air. uwindsor.cacam.ac.uk This catalytic approach, coupled with the solid-supported nature of the reagent, facilitates a "clean" oxidation process, minimizing waste and simplifying product purification. uwindsor.ca The spent polymer reagent can be filtered off and, in some cases, regenerated and reused. uwindsor.ca

The utility of PSP has been demonstrated in various multi-step syntheses, including the preparation of isoxazolidines and in automated sequential oxidation-reductive amination procedures. cam.ac.ukcam.ac.uk

Table 1: Comparison of TPAP and PSP in Alcohol Oxidation

| Feature | This compound (TPAP) | Polymer-Supported Perruthenate (PSP) |

| State | Homogeneous (soluble) | Heterogeneous (solid) |

| Separation | Chromatographic or extractive workup | Simple filtration |

| Recyclability | Difficult | Possible, can be regenerated and reused uwindsor.ca |

| Co-oxidants | N-methylmorpholine N-oxide (NMO), molecular oxygen wikipedia.orguwindsor.ca | NMO, molecular oxygen uwindsor.cacam.ac.uk |

| Applications | Broad, including selective and double oxidations organic-chemistry.org | Clean oxidation, automated synthesis uwindsor.cacam.ac.uk |

Activated Carbon-Supported this compound Systems

Activated carbon has also been explored as a support for TPAP. These catalysts are prepared by impregnating activated carbon with an aqueous solution of TPAP. mdpi.com Research has shown that the performance of these supported systems can be enhanced by pretreating the activated carbon with acids, such as hydrochloric acid (HCl) or nitric acid (HNO₃). mdpi.com

In a study focused on the hydrochlorination of acetylene (B1199291) to produce vinyl chloride monomer, a TPAP/AC-HCl catalyst demonstrated superior performance compared to unsupported RuCl₃/AC and TPAP on untreated activated carbon. mdpi.com The acid treatment is believed to create a stronger interaction between the active ruthenium species and the support, inhibiting deactivation processes like carbon deposition and sintering of the ruthenium particles. mdpi.com This leads to improved catalytic activity and stability. mdpi.com

Table 2: Performance of Activated Carbon-Supported TPAP Catalysts in Acetylene Hydrochlorination

| Catalyst | Acetylene Conversion at 48h (%) |

| Ru/AC | 48.3 |

| TPAP/AC | Significantly improved over Ru/AC |

| TPAP/AC-HNO₃ | 84.8 |

| TPAP/AC-HCl | 89.8 (stable) |

| Data from a study on the direct synthesis of vinyl chloride monomer. mdpi.com |

Integration onto Mesoporous Silicate (B1173343) Materials

Mesoporous silicate materials, such as MCM-41 and SBA-15, are attractive supports for catalysts due to their high surface area, uniform pore size, and ordered structure. researchgate.netmdpi.com TPAP has been successfully immobilized within these materials.

A catalyst with perruthenate immobilized within MCM-41 has been prepared and utilized for the clean oxidation of alcohols to carbonyl compounds using molecular oxygen as the co-oxidant. cam.ac.ukresearchgate.net Similarly, sol-gel nanohybrid silica (B1680970) particles, organically modified and doped with TPAP, have been shown to be highly efficient and recyclable catalysts for the selective aerobic oxidation of alcohols. qualitas1998.netnih.gov These materials can be more active than unsupported TPAP. qualitas1998.net

The synthesis of these materials often involves the co-polycondensation of silica precursors, like tetramethoxysilane (B109134) (TMOS), and alkyltrimethoxysilanes in the presence of TPAP. nih.gov The properties and, consequently, the catalytic performance of the final material can be tailored by adjusting the synthesis conditions. nih.gov

Mechanistic Elucidation of Tetrapropylammonium Perruthenate Mediated Transformations

Proposed Mechanistic Pathways for Substrate Oxidation

The oxidation of alcohols by TPAP is not a simple, direct conversion but involves a series of steps that constitute a catalytic cycle. This cycle is sustained by the presence of a co-oxidant, which regenerates the active form of the catalyst.

The core of the TPAP-mediated oxidation is a catalytic cycle involving the ruthenium center, which shuttles between the Ru(VII) and Ru(V) oxidation states. acsgcipr.orgacsgcipr.org The active oxidant is the perruthenate ion, [RuO₄]⁻, in which ruthenium is in the +7 oxidation state. The process begins with the reaction of the Ru(VII) species with the alcohol substrate. acsgcipr.org

In what is considered the rate-determining step, a single molecule of the alcohol is oxidized in a concerted two-electron process by a single perruthenate anion. nih.govrsc.org This two-electron reduction of the perruthenate (Ru(VII)) leads to the formation of a highly unstable Ru(V) species. acsgcipr.orgnih.gov To sustain the catalytic process, the reduced Ru(V) catalyst must be re-oxidized back to the active Ru(VII) state. This regeneration is accomplished by a stoichiometric amount of a co-oxidant, most commonly N-methylmorpholine N-oxide (NMO). acsgcipr.orgnih.gov The role of NMO is to rapidly rescue the unstable Ru(V) species, ensuring the continuity of the catalytic cycle. nih.gov If the Ru(V) intermediate is not re-oxidized, it can disproportionate, leading to the formation of ruthenium dioxide (RuO₂) and ruthenate(VI), which can also oxidize the alcohol, ultimately forming more RuO₂. nih.gov

A proposed mechanism for the oxidation involves the initial formation of a complex between the TPAP catalyst and the alcohol, which then rearranges to yield the carbonyl product. nrochemistry.com This intermediate is often described as a ruthenate ester. acsgcipr.orgnrochemistry.commdpi.com The formation of such an ester facilitates the transfer of electrons from the alcohol to the ruthenium center. Following the formation of this TPAP-alcohol complex, a rearrangement occurs that delivers the ketone or aldehyde product and the reduced Ru(V) species. nrochemistry.com

While TPAP/NMO oxidations are renowned for selectively converting primary alcohols to aldehydes without over-oxidation, modifying the reaction conditions can lead to the formation of carboxylic acids. wikipedia.orgorganic-chemistry.org This transformation proceeds via the aldehyde, which then undergoes further oxidation. The key to this second oxidation step is the presence of water. wikipedia.orgorganic-chemistry.org

The aldehyde produced in the initial oxidation step reacts with water to form a geminal diol, also known as an aldehyde hydrate (B1144303). wikipedia.orgnih.gov This hydrate is then oxidized by TPAP to the corresponding carboxylic acid. wikipedia.org For this process to be efficient, a higher catalyst loading, an increased amount of the co-oxidant, and the deliberate addition of water are typically required. wikipedia.org

Recent studies have highlighted the dual role of N-methylmorpholine N-oxide monohydrate (NMO·H₂O) in this process. It not only acts as the co-oxidant but also serves to stabilize the aldehyde hydrate intermediate. nih.govorganic-chemistry.orgacs.org This stabilizing effect of N-oxides on geminal diols is crucial for the efficiency of the direct conversion of primary alcohols to carboxylic acids. organic-chemistry.orgacs.org

| Substrate Type | Product | Key Requirement for Product Formation |

| Primary Alcohol | Aldehyde | Anhydrous conditions, often with molecular sieves to remove water. acsgcipr.orgwikipedia.orgorganic-chemistry.org |

| Primary Alcohol | Carboxylic Acid | Presence of water to form an aldehyde hydrate intermediate for subsequent oxidation. wikipedia.orgorganic-chemistry.orgnih.gov |

| Secondary Alcohol | Ketone | Standard TPAP/NMO conditions. nrochemistry.comwikipedia.org |

Kinetic and Autocatalytic Aspects of Tetrapropylammonium (B79313) Perruthenate Reactions

Kinetic analysis, performed using techniques like time-resolved UV-Vis spectroscopy, has been employed to determine the reaction order with respect to the catalyst (TPAP), the substrate (alcohol), and the co-oxidant (NMO). nih.gov By plotting the logarithm of the reaction rate against the logarithm of the concentration of each reagent, researchers have determined the influence of each component on the reaction speed. nih.gov

These studies have revealed that the rate-determining step involves one molecule of the alcohol and one molecule of the perruthenate catalyst. nih.gov Crucially, the concentration of the co-oxidant, NMO, does not appear in the rate law. This indicates that NMO is not involved in the rate-determining step; its function is to regenerate the catalyst after the primary oxidation event has occurred. nih.govrsc.org

| Reagent | Reaction Order | Implication |

| Alcohol | 1 | The rate-determining step involves a single molecule of the alcohol substrate. nih.gov |

| TPAP (Perruthenate) | 1 | A single anion of the catalyst is involved in the rate-determining step. nih.gov |

| NMO | 0 | The co-oxidant is not involved in the rate-determining step of the oxidation. nih.govrsc.org |

The TPAP oxidation reaction exhibits autocatalytic behavior, a phenomenon where a product of the reaction acts as a catalyst for that same reaction. chem-station.com When highly purified TPAP is used in anhydrous conditions, the oxidation of alcohols proceeds very slowly during an initial induction period. nih.gov The reaction rate then accelerates significantly. nih.gov

This acceleration is attributed to the formation of ruthenium dioxide (RuO₂), which is produced from the disproportionation of the unstable Ru(V) intermediate. nih.gov The water generated during the alcohol oxidation facilitates this disproportionation. nih.gov The solid ruthenium dioxide formed acts as a heterogeneous co-catalyst, dramatically speeding up the reaction. nih.gov This means that a small amount of catalyst decomposition is ironically necessary to facilitate efficient catalysis. Consequently, using slightly impure TPAP that already contains traces of RuO₂ can lead to more predictable reaction rates without an induction phase. nih.gov The reaction is thus a complex interplay between a homogeneous oxidation pathway mediated by the soluble perruthenate and a subsequent heterogeneous pathway catalyzed by colloidal RuO₂. qualitas1998.net

Analysis of Primary Kinetic Isotope Effects

The study of primary kinetic isotope effects (KIEs) provides crucial insights into the rate-determining steps of a chemical reaction by observing the change in reaction rate upon isotopic substitution. In the context of Tetrapropylammonium perruthenate (TPAP)-mediated alcohol oxidations, KIE studies have been instrumental in elucidating the nature of bond-breaking events in the transition state.

Research into the oxidation of 2-propanol by TPAP has revealed significant primary kinetic deuterium (B1214612) isotope effects. cdnsciencepub.com When the hydroxyl hydrogen of 2-propanol was replaced by deuterium (2-propanol-O-d), a notable KIE was observed. Similarly, substitution of the α-hydrogen with deuterium (2-propanol-2-d) also resulted in a primary KIE. cdnsciencepub.com These findings indicate that both the O-H and the C-H bonds are cleaved in the rate-determining step of the oxidation process. The observation of these isotope effects suggests a concerted mechanism where the cleavage of both bonds occurs simultaneously, rather than a stepwise process. cdnsciencepub.com

The only product from the oxidation of cyclobutanol (B46151) by TPAP is cyclobutanone, which indicates the reaction is a two-electron process. cdnsciencepub.com This, combined with the KIE data, supports a mechanism likely involving the formation of a perruthenate ester intermediate followed by a concerted elimination step. cdnsciencepub.com

| Isotope-Labelled Reactant | Observed Primary KIE (kH/kD) | Implication |

| 2-propanol-O-d | Significant | O-H bond cleavage occurs in the rate-determining step. cdnsciencepub.com |

| 2-propanol-2-d | Significant | α-C-H bond cleavage occurs in the rate-determining step. cdnsciencepub.com |

Table 1: Primary Kinetic Isotope Effects in the Oxidation of 2-Propanol by TPAP.

These results are fundamental to understanding the intimate mechanism of the hydrogen transfer step in TPAP oxidations.

Influence of Reaction Environment on Reaction Mechanisms

The environment in which a TPAP-mediated oxidation is conducted plays a critical role in the reaction's outcome and mechanistic pathway. Factors such as the solvent, the presence and nature of co-oxidants, and the management of byproducts like water all exert significant influence.

Role of Solvent Polarity and Coordination Effects

The choice of solvent is pivotal in TPAP oxidations, with non-aqueous solvents like dichloromethane (B109758) (DCM) and acetonitrile (B52724) being commonly employed. nrochemistry.comresearchgate.net The perruthenate anion ([RuO₄]⁻) exhibits a consistent optical spectrum across a range of solvents, which suggests that the tetrahedral oxidoanion does not readily expand its coordination number by binding to solvent molecules. nih.gov

Spectroscopic studies using Electron Paramagnetic Resonance (EPR) on the TPAP system in acetonitrile provide further evidence against direct inner-sphere coordination of the solvent or other reactants to the ruthenium center. nih.gov When either the co-oxidant N-methylmorpholine N-oxide (NMO) or the alcohol substrate (diphenylmethanol) is added to the TPAP solution in acetonitrile, the changes observed in the EPR spectrum are subtle. nih.gov These minor alterations are attributed to weak outer-sphere interactions rather than the formation of a direct, inner-sphere complex with the Ru(VII) species. This indicates that the solvent primarily acts as a medium for the reaction without being directly involved in the coordination sphere of the active oxidant during the rate-determining step. nih.gov

Mechanistic Contribution of Co-oxidants in Catalyst Regeneration

TPAP can be used in catalytic amounts, which is made possible by the presence of a stoichiometric co-oxidant. acsgcipr.orgwikipedia.org The most common and effective co-oxidant is N-methylmorpholine N-oxide (NMO). organic-chemistry.orgwikipedia.org The primary mechanistic role of NMO is to regenerate the active Ru(VII) catalyst from the reduced Ru(V) species that is formed after the oxidation of the alcohol. nih.govacsgcipr.org

The catalytic cycle involves the oxidation of the alcohol by TPAP (Ru(VII)), which produces the corresponding aldehyde or ketone and a reduced Ru(V) intermediate. acsgcipr.orgacsgcipr.org NMO then re-oxidizes the Ru(V) back to Ru(VII), allowing the catalytic cycle to continue. nrochemistry.comnih.gov Kinetic studies have shown that the rate of alcohol oxidation is zero-order with respect to the concentration of NMO. nih.gov This confirms that NMO is not involved in the rate-determining step of the alcohol oxidation itself but plays a crucial, stoichiometric role in catalyst turnover. nih.gov By rapidly re-oxidizing the unstable Ru(V) species, NMO prevents its disproportionation to other inactive or less active ruthenium species, thereby sustaining the catalytic process. nih.govrsc.org

Impact of Water and Dehydrating Agents (e.g., Molecular Sieves)

The management of water is critical in TPAP/NMO oxidations, particularly for the selective oxidation of primary alcohols to aldehydes. Water, which is a byproduct of the oxidation, can react with the product aldehyde to form a geminal diol (hydrate). wikipedia.orgorganic-chemistry.org This hydrate can then be further oxidized by TPAP to the corresponding carboxylic acid, reducing the selectivity of the desired transformation. wikipedia.orgorganic-chemistry.org To prevent this over-oxidation, dehydrating agents, most commonly powdered 4 Å molecular sieves, are added to the reaction mixture to sequester water as it is formed. organic-chemistry.orgorganic-chemistry.org

Interestingly, while water can lead to undesired side reactions, it also plays a complex role in the reaction mechanism. Mechanistic studies have revealed that under strictly anhydrous conditions using highly pure TPAP, the oxidation of alcohols proceeds very slowly initially. nih.gov This induction period is followed by a rapid acceleration of the reaction. This autocatalytic behavior is attributed to the formation of insoluble ruthenium dioxide (RuO₂), which acts as a heterogeneous co-catalyst. nih.gov The formation of this RuO₂ arises from the decomposition of the TPAP catalyst, a process facilitated by the small amount of water produced during the slow initial oxidation phase. nih.gov As the reaction proceeds, more water is generated, leading to more RuO₂ and a faster reaction rate. nih.gov Therefore, while molecular sieves are essential from a synthetic standpoint to ensure high aldehyde yields, the controlled presence or in-situ generation of water is mechanistically linked to the activation of a potent heterogeneous catalytic pathway. nih.gov

Catalytic Systems and Regeneration Strategies for Tetrapropylammonium Perruthenate

Optimization of Catalytic Loadings and Turnover Frequencies

The efficiency of an oxidation reaction catalyzed by Tetrapropylammonium (B79313) perruthenate (TPAP) is critically dependent on the optimization of its catalytic loading and the resulting turnover frequency (TOF) and turnover number (TON). numberanalytics.comnih.govresearchgate.net TOF represents the number of substrate molecules converted per catalytic site per unit of time, defining the intrinsic activity of the catalyst, while TON indicates the total number of conversions a catalyst can perform before deactivation. researchgate.netnumberanalytics.com Maximizing these parameters is essential for developing efficient, cost-effective, and environmentally benign synthetic protocols. acsgcipr.org

Research has established that TPAP can be employed in catalytic amounts, typically around 5 mol-%, for the oxidation of primary and secondary alcohols when used in conjunction with a co-oxidant. organic-chemistry.orguwindsor.ca The most common co-oxidant is N-methylmorpholine N-oxide (NMO), which regenerates the active Ru(VII) species from the Ru(V) state formed during the alcohol oxidation. acsgcipr.orgorganic-chemistry.org The use of molecular sieves is also a common strategy to improve reaction rates and efficiency by removing the water generated during oxidation. organic-chemistry.orgwikipedia.org

The optimal catalytic loading is highly contingent on the desired transformation. For instance, while a standard catalytic amount is sufficient for the selective oxidation of a primary alcohol to an aldehyde, a higher catalyst loading is necessary to achieve the further oxidation to a carboxylic acid. wikipedia.orgorganic-chemistry.org This is because the intermediate aldehyde exists in equilibrium with its geminal diol hydrate (B1144303) in the presence of water, and this hydrate is then oxidized in a second step to the carboxylic acid. wikipedia.orgorganic-chemistry.org The efficiency of this second oxidation step is sensitive to the concentrations of the catalyst, the co-oxidant, and water. organic-chemistry.org

Significant research has been directed toward enhancing the catalytic performance of TPAP through various strategies, including immobilization and the use of novel reaction media. Encapsulating TPAP within sol-gel matrices or supporting it on polymers has been shown to dramatically affect its activity and stability. uwindsor.caqualitas1998.netnih.gov

Research Findings on Heterogeneous TPAP Systems

Studies involving sol-gel encapsulated TPAP for the aerobic oxidation of benzyl (B1604629) alcohol have shown that immobilization can significantly enhance catalytic activity. When encapsulated in a hydrophobic silica (B1680970) matrix, TPAP demonstrated a reaction rate approximately six times faster than the unsupported catalyst under homogeneous conditions. qualitas1998.net

Further investigations into TPAP-doped organo-modified silica (ormosils) in supercritical carbon dioxide (scCO₂) have yielded some of the highest turnover numbers reported for ruthenium-based aerobic catalysts. qualitas1998.net A key finding was that a catalytic amount as low as 1 mol% of entrapped TPAP could be used to achieve high yields of benzaldehyde, whereas homogeneous systems required at least 10 mol% for similar efficacy. qualitas1998.net This system demonstrated a clear first-order kinetic dependence on the catalyst concentration. qualitas1998.net

The data below, derived from studies on TPAP-catalyzed alcohol oxidation in supercritical CO₂, illustrates the influence of substrate and catalyst concentration on reaction rates.

Table 1: Kinetic Data for the Oxidation of Various Alcohols Catalyzed by TPAP-Doped Ormosil in Supercritical CO₂ Conditions: Reaction performed with TPAP-doped ormosil catalyst (TP-Me3A) in supercritical CO₂ at 75°C and 22 MPa with oxygen (1 bar at 25°C).

| Entry | Substrate | Substrate Amount (mmol) | Catalyst Amount (mg) | Initial Rate (R₀) (mmol/h) |

|---|---|---|---|---|

| 1 | Benzyl alcohol | 0.0483 | 20 | 0.0051 |

| 2 | Benzyl alcohol | 0.0241 | 20 | 0.0026 |

| 3 | Benzyl alcohol | 0.0121 | 20 | 0.0013 |

| 4 | Cinnamyl alcohol | 0.0483 | 20 | 0.0034 |

| 5 | 1-Phenylethanol | 0.0483 | 20 | 0.0019 |

Data sourced from a study on alcohol oxidations in supercritical CO₂. qualitas1998.net

This table demonstrates a near-linear dependence of the initial reaction rate on the substrate concentration for benzyl alcohol, suggesting first-order kinetics with respect to the substrate under these conditions. qualitas1998.net

Table 2: Turnover Number in TPAP-Catalyzed Benzyl Alcohol Oxidation Conditions: Reaction performed with TPAP-doped ormosil catalyst (TP-Me3A) in supercritical CO₂ at 75°C and 22 MPa with oxygen (1 bar at 25°C).

| Entry | Substrate | Substrate Amount (mmol) | Catalyst (TPAP) Amount (mmol) | Yield (%) | Turnover Number (TON) |

|---|---|---|---|---|---|

| 1 | Benzyl alcohol | 0.0483 | 0.000345 | 81 | 140 |

Data sourced from a study on alcohol oxidations in supercritical CO₂. qualitas1998.net

The reported turnover number of 140 highlights the exceptional efficiency of the immobilized TPAP catalyst in a supercritical CO₂ medium, a significant improvement that allows for lower catalytic loadings. qualitas1998.net In more conventional systems using NMO as the co-oxidant, typical turnover numbers are around 250. organic-chemistry.orguwindsor.ca The optimization of catalytic loadings and the maximization of turnover frequencies are therefore achieved through the careful selection of the reaction system, including the choice of co-oxidant, solvent, and catalyst support, tailored to the specific alcohol substrate and the desired carbonyl product. qualitas1998.netqualitas1998.net

Advanced Synthetic Applications of Tetrapropylammonium Perruthenate

Selective Oxidation of Hydroxyl Functionalities

TPAP has proven to be particularly effective in the selective oxidation of various alcohol-containing substrates. organic-chemistry.org Its mild nature allows for high functional group tolerance, leaving moieties such as double bonds, esters, amides, and various protecting groups intact during the oxidation of hydroxyl groups. uwindsor.caorganic-chemistry.org

Transformation of Primary Alcohols to Aldehydes

One of the most common applications of TPAP is the oxidation of primary alcohols to their corresponding aldehydes. chem-station.comrsc.org This transformation is typically carried out using catalytic amounts of TPAP along with a stoichiometric amount of a co-oxidant, most commonly N-methylmorpholine N-oxide (NMO). wikipedia.orgacsgcipr.org The reaction is often performed in the presence of molecular sieves to remove the water generated during the oxidation, which helps to prevent overoxidation to the carboxylic acid. wikipedia.orgchem-station.com The use of NMO regenerates the active Ru(VII) species from the Ru(V) state formed after the alcohol oxidation, thus maintaining the catalytic cycle. acsgcipr.org The reaction is generally conducted in solvents like dichloromethane (B109758), and the addition of acetonitrile (B52724) can sometimes improve the yield. chem-station.com

Key Features of TPAP-mediated Oxidation of Primary Alcohols to Aldehydes:

| Feature | Description |

| Reagents | Catalytic TPAP, Stoichiometric NMO |

| Conditions | Anhydrous, often with molecular sieves |

| Selectivity | High for aldehydes, minimal overoxidation |

| Functional Group Tolerance | Excellent, compatible with many protecting groups and sensitive functionalities |

Conversion of Secondary Alcohols to Ketones

Similar to primary alcohols, secondary alcohols are efficiently oxidized to ketones using the TPAP/NMO system. wikipedia.orgchem-station.comrsc.org The reaction proceeds under the same mild conditions, demonstrating broad applicability in the synthesis of complex molecules. uwindsor.ca The Ley-Griffith oxidation, as it is often called, is known for its high yields and the ease of product isolation, often requiring simple filtration through a pad of silica (B1680970) gel to remove the ruthenium byproducts. chem-station.comnrochemistry.com

A study on the mechanism of the Ley-Griffith oxidation revealed that the rate-determining step involves a single alcohol molecule and a single perruthenate anion. nih.gov Interestingly, the water produced during the reaction can lead to the formation of insoluble ruthenium dioxide (RuO2), which can accelerate the catalysis through a heterogeneous process. nih.gov

Controlled Oxidation of Primary Alcohols to Carboxylic Acids

While TPAP is renowned for its ability to selectively oxidize primary alcohols to aldehydes, it can also be used to achieve the complete oxidation to carboxylic acids under modified conditions. wikipedia.orgorganic-chemistry.org This transformation is typically accomplished by using a higher loading of the TPAP catalyst, a larger excess of the co-oxidant NMO, and the addition of water. wikipedia.org The presence of water facilitates the formation of a geminal diol hydrate (B1144303) from the intermediate aldehyde, which is then further oxidized to the carboxylic acid. wikipedia.orgorganic-chemistry.org

A significant development in this area is a method where NMO monohydrate (NMO•H₂O) serves a dual role as both the co-oxidant and a stabilizing agent for the intermediate aldehyde hydrate. organic-chemistry.orgnih.govacs.org This stabilization of the geminal diol by the N-oxide is a key factor in the efficiency of the direct conversion of primary alcohols to carboxylic acids. organic-chemistry.orgnih.gov This method exhibits excellent functional group compatibility, tolerating double bonds, epoxides, halides, and Boc-protected amines. organic-chemistry.org

Regioselective Oxidation of Allylic and Benzylic Alcohols

TPAP demonstrates notable regioselectivity in the oxidation of allylic and benzylic alcohols. organic-chemistry.org These activated alcohols are readily oxidized to their corresponding aldehydes and ketones under standard TPAP/NMO conditions. chem-station.com A modified protocol using a non-hygroscopic tetraphenylborate (B1193919) salt of N-methylmorpholine-N-oxide (NMO·TPB) has been shown to selectively oxidize benzylic and allylic alcohols in the presence of saturated primary and secondary alcohols without the need for anhydrous conditions. lookchem.com This highlights the tunability of the TPAP system to achieve specific oxidative transformations. lookchem.com

Oxidation of Lactols to Lactones

The oxidation of lactols to lactones is another valuable application of TPAP. organic-chemistry.org This transformation is efficiently achieved under the standard mild oxidative conditions provided by the TPAP/NMO system. The reaction's compatibility with a wide array of functional groups makes it a powerful tool in the synthesis of complex natural products and other biologically active molecules containing lactone moieties. uwindsor.ca

Diverse Oxidative Transformations Beyond Alcohols

The utility of Tetrapropylammonium (B79313) perruthenate extends beyond the oxidation of simple hydroxyl groups, encompassing a variety of other oxidative transformations. organic-chemistry.org These reactions highlight the versatility of TPAP as a selective oxidant in organic synthesis.

Research has demonstrated that TPAP can be employed in a range of oxidative processes, including the cleavage of certain bonds and the oxidation of other heteroatoms. organic-chemistry.org For instance, TPAP has been utilized in tandem reaction sequences, such as oxidation followed by a Wittig reaction. organic-chemistry.org

Furthermore, TPAP has been shown to be effective in the oxidation of silyl (B83357) enol ethers to α-hydroxy ketones in what is known as the Rubottom oxidation. youtube.com The reagent can also be used for the oxidative cleavage of vicinal diols to form aldehydes. wikipedia.org In some cases, TPAP in combination with a co-oxidant can facilitate the oxidation of ethers. organic-chemistry.org The scope of TPAP's reactivity continues to be explored, with ongoing research uncovering new applications for this powerful yet selective oxidizing agent. organic-chemistry.orgorganic-chemistry.org

Sulfide (B99878) Oxidation to Sulfones

Tetrapropylammonium perruthenate serves as an efficient catalyst for the oxidation of sulfides to their corresponding sulfones. sigmaaldrich.comscispace.com This transformation is a fundamental process in organic synthesis due to the prevalence of sulfones in pharmaceuticals, agrochemicals, and functional materials. nih.gov The oxidation proceeds in two stages, with the initial conversion of the sulfide to a sulfoxide (B87167) being a facile step, while the subsequent oxidation to the sulfone typically requires more demanding conditions. nih.gov TPAP-catalyzed oxidation offers a highly chemoselective method, leaving other functional groups such as isolated double bonds generally unaffected. scispace.comresearchgate.net

| Substrate | Product | Catalyst System | Key Findings |

| Various Sulfides | Corresponding Sulfones | Catalytic TPAP | Efficient and highly chemoselective conversion. Isolated double bonds are generally not affected. scispace.comresearchgate.net |

Glycol Cleavage to Carboxylic (Di)Acids

A significant application of TPAP is the catalytic cleavage of glycols to produce carboxylic acids or diacids in a single step. nih.govacs.org This method employs catalytic amounts of TPAP in conjunction with a stoichiometric amount of N-methylmorpholine N-oxide (NMO) as the co-oxidant. nih.govacs.org The NMO not only regenerates the active ruthenium catalyst but also plays a crucial role in stabilizing the intermediate carbonyl hydrates, which facilitates their further oxidation to the desired carboxylic acid products. nih.govacs.org This mild oxidation protocol is applicable to a wide range of substrates, affording acids, diacids, or keto acids in high yields. nih.govacs.org The proposed mechanism involves the initial formation of a cyclic perruthenate diester, which then undergoes oxidative collapse to yield carbonyl compounds. acs.org These are subsequently hydrated and further oxidized to the final acid products. acs.org

| Substrate Type | Product Type | Catalyst System | Key Features |

| Vicinal Diols | Carboxylic (Di)Acids, Keto Acids | Catalytic TPAP, Stoichiometric NMO | Mild, one-step process with high yields. NMO stabilizes intermediate carbonyl hydrates. nih.govacs.orgacs.org |

Isomerization of Allylic Alcohols to Saturated Carbonyl Compounds

In the absence of an oxidant, TPAP can catalyze the isomerization of a wide array of allylic alcohols into the corresponding saturated carbonyl compounds, namely aldehydes and ketones. sigmaaldrich.comnih.gov This transformation is an atom-economical process that avoids the need for separate oxidation and reduction steps. mdpi.com The reaction is initiated by the reduction of TPAP by a secondary alcohol, such as 2-undecanol, to a low-valent ruthenium species which is the active catalyst for the isomerization. nih.gov This catalytic method is effective for a broad range of allylic alcohols, including those with aliphatic and aromatic substituents. nih.gov

| Substrate Class | Product Class | Catalyst System | Noteworthy Aspect |

| Wide range of allylic alcohols | Corresponding saturated carbonyls | Catalytic TPAP (reduced in situ) | Atom-economical isomerization without an external oxidant. nih.govmdpi.com |

Synthesis of Nitronyl Nitroxide Free Radicals from N,N′-Dihydroxyimidazolidines

TPAP also functions as an effective oxidizing reagent for the conversion of N,N′-dihydroxyimidazolidines into nitronyl nitroxide free radicals. scientificlabs.comsigmaaldrich.com This application highlights the versatility of TPAP in synthesizing stable organic radicals, which are of significant interest in materials science and as spin labels in biological studies. nih.govnih.gov

| Substrate | Product | Reagent | Application Area |

| N,N′-Dihydroxyimidazolidines | Nitronyl Nitroxide Free Radicals | TPAP | Synthesis of stable organic free radicals. scientificlabs.comsigmaaldrich.com |

Oxidation of Hydroxyl-Substituted Organotrifluoroborates

Another specialized application of TPAP is the oxidation of hydroxyl-substituted tri-n-butylammonium trifluoroborates. scientificlabs.comsigmaaldrich.com This reaction yields the corresponding aldehydes and ketones without causing the cleavage of the carbon-boron bond. scientificlabs.comsigmaaldrich.com This selectivity is crucial for the synthesis of functionalized organoboron compounds, which are valuable intermediates in organic synthesis, particularly in cross-coupling reactions.

| Substrate | Product | Reagent | Key Advantage |

| Hydroxyl-substituted tri-n-butylammonium trifluoroborates | Aldehydes and Ketones | TPAP | Oxidation occurs without cleavage of the carbon-boron bond. scientificlabs.comsigmaaldrich.com |

Oxidative Cleavage of Carbon-Carbon Double Bonds

TPAP is utilized in the oxidative cleavage of carbon-carbon double bonds, a reaction that provides an alternative to ozonolysis. organic-chemistry.orglibretexts.org This transformation is a key step in many synthetic pathways, allowing for the conversion of alkenes into aldehydes, ketones, or carboxylic acids. The reaction conditions can be tuned to achieve the desired product. For instance, in the presence of water, primary alcohols formed from terminal alkenes can be further oxidized to carboxylic acids. wikipedia.org

| Substrate | Product(s) | Reagent System | Significance |

| Alkenes | Aldehydes, Ketones, Carboxylic Acids | TPAP, often with a co-oxidant | Provides a valuable alternative to ozonolysis for C=C bond cleavage. organic-chemistry.orglibretexts.org |

Oxidative Cleavage of Terminal and Internal Alkynes

Similar to alkenes, alkynes can undergo oxidative cleavage with strong oxidizing agents, although the reaction is generally less facile. pressbooks.publibretexts.org The oxidative cleavage of internal alkynes typically yields two carboxylic acid molecules. pressbooks.pubyoutube.com In the case of terminal alkynes, one of the products is a carboxylic acid, while the terminal carbon is oxidized to carbon dioxide. pressbooks.pubyoutube.com While less common than alkene cleavage, this reaction provides a method for the synthesis of carboxylic acids from alkynes.

| Substrate Type | Product(s) | General Outcome |

| Internal Alkynes | Two Carboxylic Acids | Cleavage of the triple bond to form two carboxylic acid functional groups. pressbooks.pubyoutube.com |

| Terminal Alkynes | One Carboxylic Acid and Carbon Dioxide | The internal carbon of the alkyne is converted to a carboxylic acid, and the terminal carbon is lost as CO2. pressbooks.pubyoutube.com |

Dihydroxylation of Alkenes

While primarily known for the oxidation of alcohols, this compound (TPAP) can also be utilized in the dihydroxylation of alkenes. This transformation is a fundamental process in organic synthesis, providing access to 1,2-diols, which are important building blocks for many natural products and pharmaceuticals. The reaction typically involves the use of TPAP in catalytic amounts along with a co-oxidant.

In this context, TPAP catalyzes the conversion of the alkene to the corresponding vicinal diol. The mechanism is believed to proceed through a formal [3+2] cycloaddition of the perruthenate species to the carbon-carbon double bond, forming a ruthenate(V) glycolate (B3277807) intermediate. This intermediate is then hydrolyzed to afford the diol and regenerate the ruthenium catalyst, which is subsequently reoxidized by the co-oxidant to complete the catalytic cycle.

Chemoselectivity and Functional Group Compatibility

A significant advantage of TPAP as an oxidant is its remarkable chemoselectivity and broad functional group compatibility. uwindsor.caorganic-chemistry.orgorganic-chemistry.org This allows for the selective oxidation of alcohols in the presence of various other sensitive moieties, a crucial feature in the synthesis of complex molecules. uwindsor.caorganic-chemistry.org

Tolerance Towards Olefinic and Polyolefinic Structures

TPAP exhibits excellent tolerance for carbon-carbon double and triple bonds. uwindsor.ca This is a key advantage over more aggressive oxidizing agents that can cleave or react with such functionalities. For instance, the oxidation of an alcohol can be achieved without affecting nearby olefinic or polyolefinic structures within the same molecule. uwindsor.carsc.org This selectivity is critical in the synthesis of unsaturated compounds, where the preservation of double bonds is essential for subsequent transformations or for the final structure of the target molecule.

| Sensitive Functional Group | Compatibility with TPAP Oxidation |

| Esters | Tolerated uwindsor.ca |

| Amides | Tolerated uwindsor.ca |

| Halides | Tolerated uwindsor.caorganic-chemistry.org |

| Epoxides | Tolerated uwindsor.caorganic-chemistry.org |

| Acetals | Tolerated uwindsor.ca |

Compatibility with Common Protecting Groups

In multi-step syntheses, the use of protecting groups is often unavoidable. organic-chemistry.org TPAP demonstrates compatibility with a wide range of commonly used protecting groups, which is a significant practical advantage. uwindsor.ca This compatibility allows for the selective oxidation of a hydroxyl group without disturbing the protecting groups on other functionalities within the molecule.

| Protecting Group | Compatibility with TPAP |

| Silyl ethers (e.g., TBDMS, TBDPS) | Tolerated uwindsor.carsc.org |

| Benzyl (B1604629) (Bn) ethers | Tolerated uwindsor.ca |

| p-Methoxybenzyl (PMB) ethers | Tolerated uwindsor.cachem-station.com |

| Tetrahydropyranyl (THP) ethers | Tolerated uwindsor.carsc.org |

| Acetates and Benzoates | Tolerated uwindsor.ca |

| Carbamates (e.g., Boc) | Tolerated organic-chemistry.org |

Integration in Complex Synthetic Sequences

The high degree of chemoselectivity and functional group tolerance makes TPAP an ideal reagent for integration into complex, multi-step synthetic sequences. organic-chemistry.orgorganic-chemistry.org Its reliability and mildness allow for its use at various stages of a synthesis without compromising the integrity of a fragile or highly functionalized intermediate. youtube.com For example, a primary or secondary alcohol can be selectively oxidized to an aldehyde or ketone, respectively, which can then serve as a key intermediate for subsequent carbon-carbon bond-forming reactions, such as Wittig reactions or aldol (B89426) additions. youtube.com

The use of catalytic TPAP with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a common strategy in total synthesis. uwindsor.caacsgcipr.org This approach is not only efficient but also simplifies purification, as the byproducts are often easily removed. chem-station.com The ability to perform oxidations under neutral and mild conditions is a significant advantage in the context of total synthesis, where preserving complex stereochemical and functional group arrangements is paramount. mdpi.com

Green Chemistry Principles in Tetrapropylammonium Perruthenate Catalysis

Minimization of Heavy Metal Waste Generation

A primary concern in using metal-based catalysts is the generation of heavy metal waste. mdpi.com While ruthenium itself is a precious and heavy metal, the use of TPAP in catalytic rather than stoichiometric amounts is a fundamental step toward waste reduction. acsgcipr.orgacsgcipr.org Low catalytic loadings minimize the quantity of ruthenium required for a reaction, thereby reducing its potential environmental contamination. acsgcipr.org

Furthermore, the development of immobilized TPAP systems, such as polymer-supported perruthenate (PSP), facilitates the recovery and reuse of the catalyst. cam.ac.uk This not only prevents the release of ruthenium into waste streams but also enhances the economic viability of the process.

Application in Environmentally Benign Solvent Systems

The choice of solvent plays a critical role in the environmental footprint of a chemical process. Research has focused on utilizing TPAP in greener solvent alternatives to conventional volatile organic compounds.

Use in Ionic Liquids

Ionic liquids have been investigated as alternative media for TPAP-catalyzed oxidations. cam.ac.ukmdpi.com These non-volatile solvents can facilitate the recovery and reuse of the TPAP catalyst. cam.ac.uk The use of imidazolium (B1220033) ionic liquids, for instance, has shown promise in creating recyclable catalytic systems for alcohol oxidation with TPAP. cam.ac.uk This approach combines the benefits of a stable, reusable catalyst with a solvent system that has low volatility and can be recycled.

Reactions in Supercritical Carbon Dioxide

Supercritical carbon dioxide (scCO₂) has been successfully employed as a reaction medium for TPAP-catalyzed aerobic oxidation of alcohols. rsc.orgnih.gov scCO₂ is non-toxic, non-flammable, and inexpensive, and its use as a solvent eliminates the generation of organic solvent waste. arkat-usa.org Research has demonstrated that fluorinated organo-silica gels doped with TPAP are highly effective catalysts for the oxidative dehydrogenation of alcohols in scCO₂. rsc.orgnih.gov The activity and stability of these catalysts can be fine-tuned by modifying the properties of the silica (B1680970) support. rsc.org

Design of Recyclable Tetrapropylammonium (B79313) Perruthenate Systems

To address the cost and environmental concerns associated with ruthenium, significant effort has been dedicated to creating recyclable TPAP catalyst systems. cam.ac.uknih.gov Immobilizing TPAP on solid supports is a key strategy in this endeavor.

One notable example is the development of polymer-supported perruthenate (PSP). cam.ac.uk PSP is created through an ion exchange reaction with a commercially available resin and has proven effective for the oxidation of alcohols. cam.ac.uk The solid nature of PSP allows for easy separation from the reaction mixture by filtration, enabling its reuse. cam.ac.uk Another approach involves encapsulating TPAP within sol-gel silica matrices, which yields leach-proof and recyclable heterogeneous catalysts. nih.gov These materials have demonstrated higher activity than the unsupported catalyst in the aerobic oxidation of alcohols. nih.gov

| Catalyst System | Support Material | Key Advantage |

| Polymer-supported perruthenate (PSP) | Amberlyst resin | Facile work-up and recyclability of the catalyst. cam.ac.uk |

| Sol-gel encapsulated TPAP | Silica gel | Leach-proof, recyclable, and exhibits enhanced catalytic activity. nih.gov |

| TPAP in ionic liquids | Imidazolium ionic liquids | Allows for recovery and reuse of the oxidant. cam.ac.uk |

| TPAP in supercritical CO₂ | Fluorinated organo-silica gels | Utilizes an environmentally benign solvent and allows for catalyst reuse. rsc.orgnih.gov |

Atom Economy and Reaction Efficiency Considerations

The primary factor affecting the atom economy of TPAP-catalyzed oxidations is the choice of co-oxidant required to regenerate the active Ru(VII) species. acsgcipr.orgacsgcipr.org Initially, N-methylmorpholine N-oxide (NMO) was commonly used as the terminal oxidant. acsgcipr.orgacsgcipr.org However, NMO generates a stoichiometric amount of N-methylmorpholine as a by-product, which negatively impacts the atom economy. acsgcipr.orgacsgcipr.org

To improve the atom economy, later variations of the process have focused on using molecular oxygen or air as the co-oxidant. cam.ac.ukacsgcipr.orgacsgcipr.org This approach is significantly "greener" as the only by-product is water. The reaction efficiency of TPAP oxidations is generally high, with the catalyst demonstrating compatibility with a wide range of functional groups. organic-chemistry.org The use of molecular sieves to remove the water generated during the reaction can further improve efficiency by preventing over-oxidation of primary alcohols to carboxylic acids when the aldehyde is the desired product. wikipedia.org

| Co-oxidant | By-product | Impact on Atom Economy |

| N-methylmorpholine N-oxide (NMO) | N-methylmorpholine | Poor, due to the generation of a stoichiometric organic by-product. acsgcipr.orgacsgcipr.org |

| Molecular Oxygen (O₂) / Air | Water | Excellent, as water is the only by-product. cam.ac.ukacsgcipr.orgacsgcipr.org |

Theoretical and Computational Chemistry Approaches to Tetrapropylammonium Perruthenate Reactivity

Quantum Mechanical Studies of Reaction Intermediates and Transition States

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have been instrumental in probing the mechanism of alcohol oxidation by TPAP. These studies focus on identifying the structures and energies of key intermediates and transition states along the reaction pathway.

One proposed mechanism for the oxidation of an alcohol by the perruthenate anion ([RuO₄]⁻) involves the initial formation of a ruthenate ester. Computational models have explored the transition state for the addition of the alcohol to the metal center, which is thought to occur via a synchronous proton transfer in the singlet electronic state.

A critical step in the oxidation is the subsequent hydride abstraction from the alcohol, leading to the reduction of Ru(VII) to a lower oxidation state. DFT calculations have been used to model the transition state for this process. For the oxidation of ethanol (B145695) by the [RuO₄]⁻ radical anion, a transition state for the hydride abstraction has been calculated, leading to the formation of the product aldehyde and a reduced ruthenium species.

The spin state of the ruthenium center plays a crucial role in the reaction energetics. Calculations have explored both doublet and quartet spin states for the TPAP-mediated oxidation. The doublet state pathway is generally considered more favorable. The spin density at the transition state for the doublet pathway is primarily located on the ruthenium atom and one of the oxygen atoms, with minimal transfer to the alcohol substrate. This suggests a two-electron transfer process from the alcohol to the ruthenium oxidant, resulting in the reduction of Ru(VII) to Ru(V).

A simplified representation of the key species in the TPAP oxidation of an alcohol is presented below:

| Species | Description |

| [RuO₄]⁻ | Perruthenate anion (initial oxidant) |

| RCH₂OH | Primary alcohol (substrate) |

| [RCH₂O-RuO₃]⁻ | Ruthenate ester intermediate |

| TS1 | Transition state for ruthenate ester formation |

| TS2 | Transition state for hydride abstraction |

| RCHO | Aldehyde (product) |

| [H₂RuO₃]⁻ | Reduced ruthenium species |

Computational Modeling of Catalytic Cycles and Energy Profiles

Computational modeling has been employed to map out the complete catalytic cycle for TPAP-mediated oxidations and to determine the associated energy profiles. These models provide a quantitative understanding of the reaction barriers and the relative energies of the intermediates involved.

For the oxidation of ethanol by TPAP, a calculated free energy of activation (ΔG‡) of approximately 30.8 kcal/mol has been reported for the hydride abstraction step (TS2) in the doublet state. nih.gov This relatively high barrier suggests that the uncatalyzed reaction may be slow.

Alcohol Oxidation: The perruthenate anion, [RuO₄]⁻, oxidizes the alcohol to an aldehyde, and is itself reduced to a Ru(V) species.

Catalyst Regeneration: The co-oxidant, typically N-methylmorpholine N-oxide (NMO), re-oxidizes the Ru(V) species back to the active Ru(VII) perruthenate, allowing the catalytic cycle to continue. mq.edu.au

Experimental studies have revealed that the oxidation of diphenylmethanol (B121723) with TPAP exhibits an induction period followed by a significant rate acceleration. nih.gov This has been attributed to the formation of insoluble ruthenium dioxide (RuO₂), which acts as a heterogeneous co-catalyst, dramatically speeding up the reaction. nih.govrsc.orgresearchgate.net This highlights the complexity of the catalytic system, where both homogeneous and heterogeneous pathways may be operative.

A simplified energy profile for the initial steps of the TPAP-catalyzed oxidation of an alcohol can be conceptualized as follows:

| Reaction Step | Species Involved | Relative Energy (kcal/mol) |

| Reactants | [RuO₄]⁻ + RCH₂OH | 0 |

| Transition State 1 (TS1) | [Alcohol-RuO₄]⁻‡ | Intermediate |

| Intermediate | [RCH₂O-RuO₃]⁻ + H₂O | Lower |

| Transition State 2 (TS2) | [Hydride Abstraction]‡ | ~30.8 (Calculated ΔG‡) nih.gov |

| Products | RCHO + [H₂RuO₃]⁻ | Lower |

Note: The energy values are illustrative and the actual values depend on the specific alcohol, solvent, and level of theory used in the calculations. The value for TS2 is a calculated free energy of activation.

Predictive Insights into Reactivity and Selectivity via Computational Methods

Computational methods offer the potential to predict the reactivity and selectivity of TPAP towards different substrates, guiding the design of more efficient and selective oxidation reactions.

One area where computational predictions are valuable is in understanding the chemoselectivity of TPAP for different types of alcohols. For instance, a variation of the standard Ley-Griffith oxidation using a non-hygroscopic tetraphenylborate (B1193919) salt of N-methylmorpholine-N-oxide (NMO·TPB) has been shown to selectively oxidize benzylic and allylic alcohols over saturated primary and secondary alcohols. organic-chemistry.org While detailed computational studies on this specific system are not widely available, it is plausible that DFT calculations could be used to compare the activation barriers for the oxidation of these different alcohol types. A lower calculated activation barrier for the oxidation of a benzylic or allylic alcohol compared to a saturated alcohol would provide a theoretical basis for the observed selectivity.

Theoretical studies can also shed light on the factors that control over-oxidation of primary alcohols to carboxylic acids. The presence of water is known to promote the formation of an aldehyde hydrate (B1144303), which can be further oxidized. Computational modeling could be used to investigate the energetics of both the desired aldehyde formation and the undesired carboxylic acid formation pathways under different conditions, potentially leading to strategies to enhance selectivity for the aldehyde.

The following table outlines how computational methods could be applied to predict selectivity in TPAP oxidations:

| Selectivity Challenge | Computational Approach | Predicted Outcome |

| Primary vs. Secondary Alcohols | Calculate and compare the activation barriers (ΔG‡) for the hydride abstraction step for a primary and a secondary alcohol. | A lower activation barrier for one alcohol type would predict preferential oxidation. |

| Allylic/Benzylic vs. Saturated Alcohols | Compare the calculated activation energies for the oxidation of an allylic or benzylic alcohol versus a saturated alcohol. | A significantly lower barrier for the allylic/benzylic alcohol would explain the observed chemoselectivity. |

| Aldehyde vs. Carboxylic Acid Formation | Model the reaction pathways for the initial oxidation to the aldehyde and the subsequent oxidation of the aldehyde hydrate to the carboxylic acid. Compare the energetics of these pathways. | A higher energy barrier for the second oxidation step would favor the formation of the aldehyde. |

These predictive capabilities of computational chemistry can accelerate the development of new synthetic methodologies by allowing for the in-silico screening of substrates and reaction conditions before extensive experimental work is undertaken.

Frontiers and Challenges in Tetrapropylammonium Perruthenate Research

Scalability and Process Control Considerations for Exothermic Reactions

The transition of TPAP-mediated oxidations from laboratory-scale to industrial production presents significant challenges, primarily due to the exothermic nature of these reactions. acsgcipr.orgacsgcipr.org Careful management of the reaction exotherm is crucial to ensure safety, maintain optimal reaction conditions, and prevent runaway reactions, especially on a larger scale. nrochemistry.com

Key Considerations for Scalability:

Heat Dissipation: Efficient heat removal is paramount. The choice of reactor design, agitation speed, and cooling systems are critical factors in managing the heat generated during the oxidation process.

Dosing Strategy: The controlled addition of the oxidant or the substrate can effectively manage the rate of heat evolution. This prevents a rapid temperature increase that could lead to side reactions or decomposition of the catalyst and product.

Solvent Selection: The choice of solvent influences not only the reaction kinetics but also the heat capacity and boiling point of the reaction mixture, which are important parameters for thermal management.

Table 1: Process Control Parameters for TPAP Oxidations

| Parameter | Importance in Scalability | Mitigation Strategies |

|---|---|---|

| Reaction Exotherm | High potential for thermal runaway on a large scale. acsgcipr.orgacsgcipr.org | Controlled reagent addition, efficient cooling, and use of flow reactors. |

| Mixing | Ensures uniform temperature and concentration distribution, preventing localized hotspots. | Proper agitator design and speed, and baffle installation in stirred tank reactors. |

| Reaction Time | Longer reaction times at elevated temperatures can lead to catalyst decomposition. | Optimization of catalyst loading and temperature to achieve a balance between reaction rate and stability. |

| By-product Removal | Accumulation of by-products, such as N-methylmorpholine from NMO, can affect reaction kinetics and downstream processing. acsgcipr.org | Use of co-oxidants that produce benign by-products (e.g., O2) or implementation of in-situ by-product removal techniques. rsc.org |

Enhancement of Catalyst Stability and Operational Lifespan

A notable challenge associated with TPAP is its inherent, albeit mild, instability, which can lead to decomposition over time and affect reaction reproducibility. organic-chemistry.org Research efforts are directed towards improving the robustness of the catalyst to extend its shelf-life and maintain its activity over multiple catalytic cycles.

One promising approach involves the modification of the cation. Researchers have developed phosphonium (B103445) perruthenate salts, such as ATP3 and MTP3, which exhibit comparable reactivity to TPAP but possess enhanced bench stability, mitigating issues related to storage and decomposition. nih.gov Another strategy focuses on the encapsulation of TPAP within a sol-gel matrix, creating a heterogeneous catalyst with improved stability and recyclability. nih.gov These nanohybrid silica (B1680970) particles have demonstrated high efficiency in the aerobic oxidation of alcohols and are leach-proof. nih.gov

Table 2: Comparison of Perruthenate Salts

| Catalyst | Cation | Key Advantage | Reference |

|---|---|---|---|

| TPAP | Tetrapropylammonium (B79313) | Well-established, versatile oxidant. wikipedia.org | wikipedia.org |

| ATP3 | Phosphonium-based | Enhanced bench stability, avoids storage decomposition issues. nih.gov | nih.gov |

| MTP3 | Phosphonium-based | Mirrors reactivity of TPAP with improved stability. nih.gov | nih.gov |

| PSP | Polymer-supported Quaternary Ammonium (B1175870) | Allows for easy separation and reuse of the catalyst. uwindsor.ca | uwindsor.ca |

Diversification of Substrate Scope and Expansion of Novel Transformations

While TPAP is renowned for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, a significant area of research is dedicated to expanding its applicability to a wider range of substrates and discovering novel chemical transformations. organic-chemistry.orgnih.govresearchgate.net

Expanded Substrate Scope and Transformations:

Heteroatom Oxidation: TPAP has been shown to effectively oxidize heteroatoms, such as the conversion of sulfides to sulfones. sigmaaldrich.com

Cleavage Reactions: It can facilitate the cleavage of vicinal diols to yield aldehydes or carboxylic acids. wikipedia.orgacs.org A method using catalytic TPAP with NMO as the stoichiometric oxidant allows for the one-step cleavage of glycols to carboxylic (di)acids. acs.org

Isomerization: TPAP can catalyze the isomerization of allylic alcohols to the corresponding saturated carbonyl compounds. sigmaaldrich.com

Sequential Reactions: The mild and selective nature of TPAP allows for its use in tandem or sequential reaction processes, such as oxidation followed by a Wittig reaction. organic-chemistry.org

Nef Reaction: The TPAP/NMO system has been utilized in the Nef reaction to convert a nitro group and a secondary hydroxyl group to ketone functionalities. researchgate.net

The functional group tolerance of TPAP is a key feature, with groups such as epoxides, esters, and many common protecting groups remaining intact during oxidation. uwindsor.ca

Development towards Continuous Flow and Automated Synthetic Platforms

The integration of TPAP chemistry into continuous flow and automated systems is a burgeoning area of research aimed at improving reaction efficiency, safety, and throughput. youtube.comyoutube.comyoutube.com Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for managing exothermic TPAP-mediated oxidations. acsgcipr.org

The use of polymer-supported perruthenate (PSP) is particularly well-suited for flow chemistry applications. uwindsor.ca The immobilized catalyst can be packed into a column, allowing for the continuous passage of the substrate and co-oxidant, facilitating product formation and simplifying purification. This approach has been explored in mesoscale flow chemistry for reaction optimization. acsgcipr.org

Automated synthesis platforms, which can perform multiple reactions in parallel, can be leveraged to rapidly screen reaction conditions and explore the substrate scope of new TPAP-based methodologies. youtube.com The development of robust, solid-supported perruthenate catalysts is a key enabler for the widespread adoption of these automated techniques.

Design and Evaluation of Next-Generation Ruthenium-Based Oxidants

The quest for more efficient, stable, and environmentally benign oxidation catalysts continues to drive the design and synthesis of novel ruthenium complexes. sciencedaily.com Research in this area is often inspired by the mechanisms of natural photosynthetic systems and aims to develop catalysts for a variety of oxidative transformations, including water oxidation. researchgate.netnih.govrsc.orgacs.org

Key Design Strategies for Next-Generation Ruthenium Oxidants:

Ligand Modification: The electronic and steric properties of the ligands surrounding the ruthenium center play a crucial role in determining the catalyst's reactivity, stability, and selectivity. rsc.orgucsd.edu For instance, the introduction of pH-responsive ligands can modulate the catalyst's photophysical properties. acs.org

Polynuclear Complexes: The development of dinuclear and polynuclear ruthenium complexes is being explored to facilitate multi-electron transfer processes, which are relevant in reactions like water oxidation. researchgate.netmdpi.com

Support Materials: The immobilization of ruthenium complexes on various supports, such as polymers or inorganic materials, can enhance catalyst stability, facilitate recovery and reuse, and enable their use in flow systems. uwindsor.canih.gov

Alternative Co-oxidants: A significant focus is on replacing traditional co-oxidants like NMO with more sustainable alternatives, such as molecular oxygen, which has been successfully demonstrated for TPAP-catalyzed alcohol oxidations. rsc.org

The evaluation of these new catalysts involves a comprehensive assessment of their catalytic activity (e.g., turnover number and turnover frequency), stability under operating conditions, and substrate scope. acs.orgucsd.edu

Q & A

Q. What are the standard experimental procedures for TPAP-mediated alcohol oxidation in organic synthesis?

TPAP is typically used catalytically (1–5 mol%) with stoichiometric co-oxidants like N-methylmorpholine-N-oxide (NMO) and activated molecular sieves (MS 4Å) to oxidize primary/secondary alcohols to aldehydes/ketones. A representative protocol involves:

- Dissolving the alcohol substrate in anhydrous dichloromethane.

- Adding TPAP, NMO (2–3 equivalents), and pre-dried MS 4Å under inert gas.

- Stirring at room temperature until TLC confirms completion (e.g., 3–24 hours).

- Filtering through silica gel to remove residual TPAP and isolating the product via chromatography . Example: Oxidation of trans-2-phenyl-1-cyclohexanol to 2-cyclohexanone (87% yield) using TPAP/NMO/MS 4Å .

Q. Why is TPAP preferred over ruthenium tetroxide (RuO₄) for selective oxidations?

TPAP is a safer, stabilized form of Ru(VII) that avoids the explosive hazards and extreme toxicity of RuO₄. It operates under milder conditions (room temperature, non-acidic media) and retains selectivity for alcohols without over-oxidizing aldehydes to carboxylic acids, provided molecular sieves are used to scavenge water .

Q. What precautions are critical when handling TPAP in the laboratory?

- Hygroscopicity : TPAP must be weighed rapidly in a dry environment to prevent moisture absorption, which degrades its reactivity .

- Safety : Use protective gloves/eyewear due to skin/eye irritation risks (H315/H319). Avoid contact with combustibles (H272), and store in inert gas-filled containers at ≤15°C .

Advanced Research Questions

Q. How does TPAP enable chemoselective oxidation in multifunctional substrates?

TPAP’s selectivity arises from its ability to oxidize alcohols in the presence of acid-sensitive groups (e.g., silyl ethers) or electron-rich heterocycles. For example:

- In vitamin D₃ analog synthesis, TPAP oxidizes a C8-OH group to a ketone without affecting adjacent fluorinated C25-OH .

- Mechanistically, the Ru(VII) center acts as a Lewis acid, coordinating with the alcohol’s lone pair to form a transient intermediate that facilitates hydride transfer to NMO .

Q. What strategies resolve contradictions in TPAP-mediated reaction outcomes (e.g., over-oxidation or incomplete conversion)?

- Water management : Inadequate drying of MS 4Å or solvents can lead to aldehyde hydration and subsequent over-oxidation to carboxylic acids. Pre-drying sieves at 250°C under vacuum is critical .

- Catalyst loading : Substoichiometric TPAP (1 mol%) may fail for sterically hindered alcohols; increasing to 5 mol% often restores activity .

- Substrate compatibility : TPAP struggles with allylic alcohols (risk of epoxidation) but excels in oxidizing benzylic and aliphatic alcohols .

Q. How does TPAP compare to other Ru-based oxidants (e.g., TEMPO or PCC) in green chemistry applications?

TPAP offers atom economy (catalytic use) and avoids stoichiometric metal waste. However, its reliance on NMO (which generates N-methylmorpholine) limits "green" credentials. Recent advances pair TPAP with O₂ or H₂O₂ as terminal oxidants to improve sustainability .

Q. Can TPAP be applied to heteroatom oxidations or tandem reaction sequences?

Yes. TPAP mediates:

- Sulfide to sulfoxide conversions (e.g., in thioether-containing natural products) .

- Tandem processes : Sequential oxidation-Wittig reactions to synthesize α,β-unsaturated carbonyls .

- Solid-phase synthesis : TPAP’s compatibility with polymeric supports enables iterative oxidation steps in peptide and carbohydrate chemistry .

Methodological Insights from Key Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.